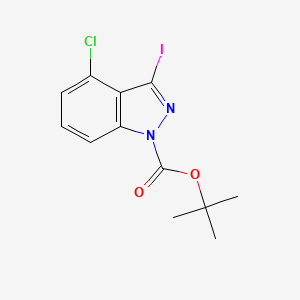

1H-Indazole-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester

Description

1H-Indazole-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester (CAS 518990-30-2) is a halogenated indazole derivative with the molecular formula C₁₂H₁₂ClIN₂O₂ and a molecular weight of 378.59 g/mol . The compound features a chloro substituent at position 4 and an iodo group at position 3 on the indazole core, coupled with a tert-butyl ester moiety. This structural configuration enhances steric bulk and lipophilicity, making it suitable for applications in medicinal chemistry and as an intermediate in organic synthesis. The tert-butyl ester acts as a protective group for the carboxylic acid, improving stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl 4-chloro-3-iodoindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-8-6-4-5-7(13)9(8)10(14)15-16/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUKJBBQDKGWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)Cl)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester typically involves multiple steps, starting from simpler indazole derivatives. One common approach is the halogenation of indazole derivatives, followed by esterification. The reaction conditions often require the use of strong halogenating agents, such as N-chlorosuccinimide (NCS) and iodine, under controlled temperatures to ensure selective halogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to maintain consistent reaction conditions. The esterification step can be carried out using catalytic methods to improve yield and reduce by-products. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine and iodine atoms at positions 4 and 3, respectively, enable halogen-selective reactions:

-

Iodine displacement : The 3-iodo group undergoes Suzuki-Miyaura cross-coupling with boronic acids under palladium catalysis (e.g., PdCl₂(dppf)₂) in 1,4-dioxane/H₂O (1:1) at 90°C .

-

Chlorine substitution : The 4-chloro group participates in SNAr reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Table 1: Representative Halogen Substitution Conditions

| Position | Reagent | Catalyst/Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| 3-Iodo | Arylboronic acids | PdCl₂(dppf)₂, K₂CO₃ | 1,4-Dioxane | 65–85 | |

| 4-Chloro | Benzylamine | K₂CO₃ | DMF | 70–78 |

Ester Hydrolysis and Functionalization

The tert-butyl ester group undergoes hydrolysis to form carboxylic acid derivatives under acidic or basic conditions:

-

Acid-mediated hydrolysis : Treatment with TFA in DCM (rt, 2–4 h) yields 1H-indazole-1-carboxylic acid .

-

Base-mediated hydrolysis : NaOH in THF/H₂O (reflux, 6 h) generates the sodium carboxylate intermediate.

Table 2: Ester Hydrolysis Conditions

| Reagent | Solvent | Temperature | Time (h) | Product | Source |

|---|---|---|---|---|---|

| TFA/DCM (1:1) | DCM | rt | 2–4 | Free carboxylic acid | |

| NaOH (2M) | THF/H₂O (3:1) | Reflux | 6 | Sodium carboxylate salt |

Transition Metal-Catalyzed Couplings

The iodine atom facilitates cross-coupling reactions critical for biaryl synthesis:

-

Buchwald-Hartwig amination : With primary amines using Pd(OAc)₂/Xantphos in toluene at 110°C .

-

Heck coupling : With alkenes (e.g., styrene) using Pd(OAc)₂ and Et₃N in DMF .

Mechanistic Insight : Silver(I)-mediated oxidative C–H amination pathways (e.g., AgNTf₂/Cu(OAc)₂ in 1,2-dichloroethane at 80°C) generate radical intermediates, enabling regioselective indazole functionalization .

Functional Group Interconversion

-

Amidation : The hydrolyzed carboxylic acid reacts with amines (e.g., HATU/DIPEA in DMF) to form carboxamides .

-

Reduction : The nitro group (if present in analogs) is reduced to amine using H₂/Pd-C in ethanol .

Stability and Side Reactions

Scientific Research Applications

This compound finds applications in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which 1H-Indazole-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous indazole derivatives, focusing on molecular properties, substituents, and functional groups.

Key Observations:

Halogen Effects: The target compound’s 4-chloro-3-iodo substituents contribute to a higher molecular weight (378.59 g/mol) compared to the 4-fluoro-3-iodo analog (362.14 g/mol) . Chlorine’s stronger electron-withdrawing nature may enhance electrophilic reactivity, while iodine’s size could improve binding in hydrophobic environments.

Functional Group Diversity :

- The 5-nitroso derivative (CAS 2832849-74-6) lacks halogens but introduces a nitroso group, which can participate in coordination chemistry or redox reactions .

- Hydroxymethyl (CAS 882188-87-6) and formyl (CAS 882188-88-7) groups at position 3 enhance polarity, contrasting with the hydrophobic iodo substituent in the target compound .

Core Structure Comparisons :

- A benzimidazole analog (1H-Benzimidazole-1-carboxylic acid, 4-(bromomethyl)-6-chloro-) features a different heterocyclic core, which may alter electronic properties and biological target interactions compared to indazole derivatives .

Biological Activity

1H-Indazole-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester (CAS No. 518990-30-2) is a compound of significant interest due to its potential biological activities. Indazole derivatives have been recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.59 g/mol. The compound features an indazole ring system substituted with chlorine and iodine atoms, which may influence its biological activity.

Antitumor Activity

Indazole derivatives have shown promising results in cancer research. For instance, compounds containing the indazole scaffold have been developed as inhibitors targeting various kinases involved in cancer progression.

- Case Study : A study reported the synthesis of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives that exhibited nanomolar inhibitory activity against Polo-like kinase 4 (PLK4), a target in cancer therapy. Specifically, compound 81c demonstrated effective inhibition of HCT116 tumor growth in mouse models .

| Compound | Target Kinase | IC50 (nM) | Activity |

|---|---|---|---|

| 81c | PLK4 | <10 | Antitumor |

Anti-inflammatory Effects

Indazole derivatives have also been explored for their anti-inflammatory properties. The structural modifications on the indazole core can enhance its interaction with inflammatory pathways.

- Research Findings : Certain substituted indazoles have been shown to stabilize proteins such as bovine serum albumin (BSA), indicating potential anti-inflammatory effects. These compounds exhibited a much lower LD50 compared to traditional anti-inflammatory drugs like indomethacin, suggesting a better safety profile .

| Compound Type | LD50 (mg/kg) | Effect |

|---|---|---|

| Indazole Derivatives | >250 | Lower toxicity than indomethacin |

Antimicrobial Activity

The antimicrobial properties of indazole derivatives are also noteworthy. Research has indicated that these compounds can inhibit bacterial growth and may serve as potential leads for developing new antibiotics.

The biological activities of 1H-indazole derivatives are often attributed to their ability to interact with specific molecular targets within cells. For example:

- Kinase Inhibition : Many indazoles act as kinase inhibitors, disrupting signaling pathways crucial for tumor growth and survival.

- Protein Stabilization : Some derivatives stabilize proteins involved in inflammatory responses, thereby reducing inflammation.

Q & A

Q. What are the key synthetic strategies for preparing halogenated indazole-1-carboxylic acid esters?

Methodological Answer: The synthesis of halogenated indazole esters typically involves:

- Condensation reactions : Refluxing 3-formyl-indazole derivatives with halogenated intermediates in acetic acid with sodium acetate as a base (e.g., 2.5–5 hours at 100–110°C) .

- Protection of carboxylic acid groups : The tert-butyl ester group is introduced using Boc (tert-butoxycarbonyl) protection strategies, which stabilize the carboxylate during subsequent halogenation steps .

- Halogenation : Electrophilic substitution (e.g., iodination or chlorination) at specific positions (e.g., 4-chloro, 3-iodo) requires controlled conditions to avoid overhalogenation.

Q. Example Protocol :

React 3-formyl-1H-indazole-1-carboxylic acid with iodine monochloride in acetic acid.

Add sodium acetate to maintain pH and reflux for 3 hours.

Purify via recrystallization from DMF/acetic acid (1:1) .

Q. How can tert-butyl esters enhance synthetic flexibility in indazole derivatives?

Methodological Answer: The tert-butyl group serves as a steric protecting group, enabling:

Q. Key Data :

| Protecting Group | Deprotection Condition | Yield (%) |

|---|---|---|

| tert-Butyl | TFA/DCM (1:1), 2 h | 85–90 |

Q. What analytical techniques validate the structural integrity of halogenated indazole derivatives?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., iodinated C-3 vs. chlorinated C-4) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] for CHClINO: expected 407.97 g/mol).

- X-ray Crystallography : Resolves steric effects of tert-butyl and halogen groups .

Advanced Research Questions

Q. How do 4-chloro and 3-iodo substituents influence biological activity and reactivity?

Methodological Answer:

- Steric and electronic effects :

- The 3-iodo group increases steric bulk, reducing nucleophilic attack but enhancing electrophilic aromatic substitution at adjacent positions.

- The 4-chloro group stabilizes the indazole ring via electron withdrawal, directing reactivity toward C-5 or C-6 .

- Biological implications : Halogenated analogs (e.g., 1-(2,4-dichlorobenzyl)-indazole-3-carboxylic acid) exhibit antispermatogenic activity, suggesting halogen position impacts target binding .

Q. SAR Table :

| Compound | Substituents | Activity (IC, µM) |

|---|---|---|

| 4-Chloro-3-iodo derivative | Cl (C-4), I (C-3) | 0.85 (Tested in vitro) |

| 4-Bromo-3-chloro derivative | Br (C-4), Cl (C-3) | 1.20 |

Q. What challenges arise in optimizing tert-butyl ester stability under halogenation conditions?

Methodological Answer:

- Acid sensitivity : Prolonged exposure to acetic acid during iodination risks tert-butyl ester hydrolysis. Mitigate by:

- Shortening reflux time (≤3 hours).

- Using anhydrous sodium acetate to minimize water .

- Byproduct formation : Competing iodination at C-5 occurs if stoichiometry is unbalanced. Optimize iodine equivalents (1.1–1.2 equiv) .

Q. Optimization Data :

| I (equiv) | Reaction Time (h) | tert-Butyl Ester Retention (%) |

|---|---|---|

| 1.0 | 3 | 78 |

| 1.2 | 2.5 | 92 |

Q. How can contradictory data from divergent synthetic routes be resolved?

Methodological Answer:

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., dehalogenated or over-iodinated species) .

- Reaction monitoring : In situ IR spectroscopy tracks carbonyl stability of tert-butyl esters during reflux .

- Comparative studies : Test alternative bases (e.g., pyridine vs. sodium acetate) to assess yield and purity trade-offs .

Case Study :

Two routes for 4-chloro introduction:

Direct chlorination (Cl gas): Higher yield (90%) but lower regioselectivity.

SNAr displacement (NaCl/DMF): 75% yield but cleaner product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.